molecular formula C9H11N3O B1484006 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile CAS No. 2092792-45-3

2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1484006
CAS No.: 2092792-45-3
M. Wt: 177.2 g/mol
InChI Key: RIDLTNDPFUQQHS-UHFFFAOYSA-N
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Description

2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile ( 2092792-45-3) is a specialized heterocyclic building block with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . This compound, characterized by a pyrazole core substituted with a cyclobutyl group, a hydroxy group, and an acetonitrile moiety, is designed for research applications in medicinal chemistry and drug discovery. The structure combines a hydrogen-bond donor/acceptor (hydroxy group) with a polar nitrile function, making it a valuable scaffold for constructing more complex molecules and for studying molecular interactions. Pyrazole derivatives are of significant interest in pharmaceutical research for their diverse biological activities, serving as key intermediates in the synthesis of potential therapeutic agents . The cyclobutyl ring contributes to the three-dimensional structure and can influence the pharmacokinetic properties of lead compounds. This chemical is intended for use by qualified researchers as a synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-(5-cyclobutyl-3-oxo-1H-pyrazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-4-5-12-9(13)6-8(11-12)7-2-1-3-7/h6-7,11H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDLTNDPFUQQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation to Form the Pyrazole Core

The initial step involves the cyclocondensation of a suitable hydrazine derivative with a cyclobutyl-substituted 1,3-dicarbonyl compound or enone. This step forms the pyrazole ring with the cyclobutyl substituent at the 3-position and a hydroxy group at the 5-position.

  • Typical conditions: Acidic medium (e.g., catalytic HCl), reflux in ethanol or methanol.
  • Reaction time: 1–2 hours under reflux; can be shortened to minutes using microwave irradiation.
  • Yields: Typically high (70–90%) when optimized.

Microwave-assisted protocols have demonstrated significant reduction in reaction time from days to minutes while maintaining or improving yields.

Introduction of the Acetonitrile Group

The acetonitrile moiety is introduced at the 1-position of the pyrazole ring through alkylation with a suitable acetonitrile derivative or via nucleophilic substitution.

  • A common method involves the reaction of the pyrazole with tosylmethyl isocyanide or related reagents under basic conditions.
  • Base: Potassium tert-butylate or potassium tert-butoxide in inert atmosphere.
  • Solvent: Methanol or 1,2-dimethoxyethane.
  • Temperature: Low temperature initially (-50 °C) to control reactivity, followed by heating to 80 °C for completion.
  • Reaction time: Approximately 1.5 hours.
  • Purification: Silica gel chromatography using heptane/ethyl acetate gradients.
  • Yield: Moderate to good (~48% reported for related pyrazole acetonitriles).

Hydroxylation and Functional Group Adjustments

Hydroxylation at the 5-position can be achieved either during the cyclocondensation step (if starting materials contain appropriate substituents) or by post-synthetic modification of the pyrazole ring.

  • Hydroxy groups stabilize the pyrazole ring and can be introduced by controlled oxidation or by using hydroxy-substituted precursors.
  • Careful control of reaction conditions is necessary to avoid over-oxidation or ring degradation.

Advanced Techniques: Microwave and Continuous Flow Synthesis

Recent advancements in pyrazole synthesis include the use of microwave-assisted reactions and continuous flow chemistry, which provide:

For example, microwave heating of hydrazinium salts with enones or 1,3-dicarbonyl compounds at 160–175 °C for 1.5–2 minutes yields pyrazole intermediates in over 80% yield. Subsequent continuous flow hydrogenation steps convert nitro-substituted intermediates to amines efficiently, facilitating downstream functionalization.

Summary of Key Reaction Conditions and Yields

Step Reaction Conditions Solvent(s) Temperature Time Yield (%) Notes
Cyclocondensation Hydrazine + cyclobutyl 1,3-dicarbonyl, acid catalyst Ethanol, methanol Reflux or microwave 160–175 °C 1.5 min (microwave) or 1–2 h (reflux) 80–90 Microwave reduces time drastically
Acetonitrile introduction Alkylation with tosylmethyl isocyanide, base Methanol, DME -50 °C to 80 °C 1.5 h ~48 Requires inert atmosphere and careful pH control
Hydroxylation/functionalization Oxidation or use of hydroxy precursors Varies Mild conditions Variable High Controlled to avoid ring degradation

Research Findings and Notes

  • Microwave-assisted synthesis offers a rapid and efficient route to pyrazole derivatives with high selectivity and yield.
  • Continuous flow methods enable scale-up and integration of multistep reactions without intermediate purification, increasing throughput and reducing waste.
  • The alkylation step to introduce the acetonitrile group requires careful temperature and atmosphere control to prevent side reactions.
  • Hydroxylation at the 5-position is often inherent in the starting materials or achieved via selective oxidation, contributing to the biological activity of the compound.
  • The methods described are adaptable to various pyrazole derivatives, including those with cyclobutyl substituents, by selecting appropriate starting materials and reaction conditions.

The preparation of This compound involves a multi-step synthetic route centered on cyclocondensation to form the pyrazole ring, followed by introduction of the acetonitrile group and hydroxyl functionalization. Modern synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry significantly enhance the efficiency and scalability of these processes. Careful optimization of reaction conditions, including temperature, solvent, and atmosphere, is essential to achieve high yields and purity.

This detailed analysis synthesizes data from advanced synthetic methodologies and experimental findings, providing a comprehensive guide for researchers aiming to prepare this compound with professional precision and reliability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted pyrazolyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antitumoral Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral and antitumoral properties. The structural variations in compounds similar to 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile can modulate their biological activity. For instance, modifications in the phenyl moiety have been shown to enhance the efficacy against specific viral strains and cancer cell lines .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of critical enzymes or pathways within the target cells. For example, some derivatives have been found to inhibit tubulin polymerization, which is essential for cell division in cancer cells .

Agricultural Applications

Fungicides and Crop Protection
The synthesis of this compound and its derivatives has been explored for their potential use as fungicides. These compounds can act as intermediates in the development of new agrochemicals aimed at protecting crops from fungal infections. The efficacy of these compounds is attributed to their ability to disrupt fungal growth by targeting specific metabolic pathways .

Material Science Applications

Polymer Chemistry
In material science, pyrazole derivatives are being investigated for their role as additives in polymer formulations. Their unique chemical properties can enhance the thermal stability and mechanical strength of polymers. Research indicates that incorporating such compounds into polymer matrices can improve performance characteristics under various environmental conditions .

Case Studies

  • Antiviral Activity Assessment
    A study conducted on a series of pyrazole derivatives, including those structurally related to this compound, demonstrated significant antiviral activity against Hepatitis C virus. The study focused on the structure-activity relationship (SAR) to optimize the compounds for enhanced efficacy .
  • Agrochemical Development
    In the agricultural sector, a case study highlighted the development of a new fungicide based on pyrazole derivatives. The compound was tested against multiple fungal strains, showing promising results in field trials, leading to its consideration for commercial use as a crop protection agent .

Mechanism of Action

The mechanism by which 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological or chemical context, but it generally involves binding to enzymes or receptors, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following compounds are selected for comparison based on shared pyrazole, nitrile, or heterocyclic motifs:

Compound Name Substituents/Modifications H-Bond Donors H-Bond Acceptors XlogP<sup>†</sup> Polar Surface Area (Ų) Molecular Weight (g/mol)
Target Compound 3-cyclobutyl, 5-OH, pyrazole-acetonitrile 1 4 ~2.1* ~80* ~233*
2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetonitrile 3-(3-chlorophenyl)-oxadiazole, pyrrole-acetonitrile 0 4 2.8 67.6 300.7
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives Coumarin-ether, methyl ester, nitrile 0 5–7 1.5–2.5 90–110 260–300
5-Amino-3-hydroxy-1H-pyrazole derivatives (e.g., 7a , 11a ) Amino, hydroxy, thiophene/cyanothiophene 2–3 6–8 1.0–1.8 100–120 280–320

<sup>†</sup>XlogP: Estimated partition coefficient (lipophilicity). *Extrapolated values based on structural analogs.

Key Observations:

Lipophilicity (XlogP) : The cyclobutyl group likely increases lipophilicity (estimated XlogP ~2.1) compared to coumarin-based nitriles (XlogP ~1.5–2.5) but is less hydrophobic than the chlorophenyl-oxadiazole analog (XlogP 2.8) .

Polar Surface Area: The hydroxyl and nitrile groups contribute to a moderate polar surface area (~80 Ų), lower than amino-hydroxy pyrazole derivatives (100–120 Ų) due to fewer polar substituents .

Reactivity and Electronic Properties

  • HOMO/LUMO Profiles: While direct data for the target compound is unavailable, quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives () reveal that non-planar structures and electron density localization on aromatic rings influence reactivity . For the target compound, the cyclobutyl group may distort the pyrazole ring’s planarity, altering HOMO (electron-donating regions) and LUMO (electron-deficient sites) distributions.
  • Synthetic Flexibility : Unlike thiophene- or coumarin-fused analogs , the cyclobutyl group in the target compound may limit regioselective modifications due to steric hindrance.

Computational and Analytical Insights

  • For example, the hydroxyl group’s charge density may correlate with proton dissociation constants (pKa).
  • Spectroscopic Characterization: IR and NMR data for analogs () suggest diagnostic peaks for the nitrile group (~2200 cm⁻¹ in IR; δ 110–120 ppm in <sup>13</sup>C NMR) and hydroxyl protons (δ 5–6 ppm in <sup>1</sup>H NMR) .

Biological Activity

2-(3-Cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide a detailed overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N4OC_{10}H_{12}N_4O. Its structure features a pyrazole ring, which is known for conferring diverse biological activities. The presence of the cyclobutyl group and the hydroxyl moiety enhances its pharmacological profile.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives, including those similar to this compound, exhibit significant anti-inflammatory properties. A study assessed various pyrazolo[1,5-a]quinazoline compounds, revealing that certain derivatives could inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells with an IC50 value of less than 50 µM . This suggests that compounds with similar structures may also possess comparable anti-inflammatory effects.

Antimicrobial Activity

Pyrazole compounds are recognized for their antimicrobial properties. A review highlighted that various pyrazole derivatives demonstrate activity against a range of pathogens, including bacteria and fungi . Specifically, modifications in the pyrazole structure can enhance its efficacy against strains such as E. coli and S. aureus. The presence of specific functional groups, such as amides or hydroxyls, has been linked to improved antimicrobial activity.

Case Study 1: Synthesis and Testing

In a recent study, researchers synthesized a series of pyrazole derivatives, including those containing the cyclobutyl group. These compounds were tested for their anti-inflammatory and antimicrobial activities using standard assays against various bacterial strains and inflammatory models . The results indicated that modifications at the 3-position of the pyrazole ring significantly influenced both anti-inflammatory and antimicrobial efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on 5-hydroxy-pyrazole derivatives revealed that the introduction of hydrophobic groups like cyclobutyl could enhance bioactivity by improving membrane permeability and target interaction . This underscores the importance of structural modifications in optimizing the biological activity of pyrazole-based compounds.

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget Organism/PathwayIC50/Activity Level
This compoundAnti-inflammatoryNF-kB inhibition<50 µM
Pyrazole Derivative AAntimicrobialE. coli, S. aureusModerate (specific IC50 not provided)
Pyrazole Derivative BAntimicrobialFungal strainsHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

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